molecular formula C9H16ClN3O B13209721 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazine hydrochloride

1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazine hydrochloride

Cat. No.: B13209721
M. Wt: 217.69 g/mol
InChI Key: PWIOGFLREIMRFM-UHFFFAOYSA-N
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Description

1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazine hydrochloride is a chemical compound that features a piperazine ring substituted with a 5-methyl-1,2-oxazol-3-yl group

Preparation Methods

The synthesis of 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazine hydrochloride typically involves the reaction of 5-methyl-1,2-oxazole with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and may require a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazine hydrochloride can be compared with other similar compounds, such as:

    1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride: This compound has a similar structure but features an oxadiazole ring instead of an oxazole ring.

    1-[(5-Methylisoxazol-3-yl)methyl]piperazine: This compound contains an isoxazole ring, which differs slightly in structure from the oxazole ring. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C9H16ClN3O

Molecular Weight

217.69 g/mol

IUPAC Name

5-methyl-3-(piperazin-1-ylmethyl)-1,2-oxazole;hydrochloride

InChI

InChI=1S/C9H15N3O.ClH/c1-8-6-9(11-13-8)7-12-4-2-10-3-5-12;/h6,10H,2-5,7H2,1H3;1H

InChI Key

PWIOGFLREIMRFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CN2CCNCC2.Cl

Origin of Product

United States

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